Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Overview
Description
“Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate” is a chemical compound with the molecular formula C7H5ClFNO2 . It is also known by other names such as “methyl 2-chloro-3-fluoropyridine-4-carboxylate” and "Methyl 2-Chloro-3-fluoroisonicotinate" .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3
. The compound has a molecular weight of 189.57 g/mol . The exact mass and monoisotopic mass are both 188.9992843 g/mol . The compound has a topological polar surface area of 39.2 Ų . Physical And Chemical Properties Analysis
“Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate” is a solid at room temperature . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It also has two rotatable bonds .Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines, which can be synthesized from similar compounds, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
- Method : The synthesis involves a series of chemical reactions, including cyclocondensation .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
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Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry .
- Application : Fluoropyridines, which can be synthesized from similar compounds, are used in various fields due to their interesting and unusual physical, chemical, and biological properties . They are used in the development of new agricultural products, pharmaceuticals, and functional materials .
- Method : The synthesis involves several chemical reactions, including the Umemoto reaction and Balts-Schiemann reaction .
- Results : An increasing number of fluorinated medicinal and agrochemical candidates have been discovered .
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Protection of Crops from Pests
- Field : Agrochemical Industry .
- Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from similar compounds, are used in the protection of crops from pests .
- Method : The synthesis involves a series of chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
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Development of Organic Compounds Containing Fluorine
- Field : Agrochemical, Pharmaceutical, and Functional Materials Fields .
- Application : The development of organic compounds containing fluorine has been made possible by the development of trifluoromethylpyridines .
- Method : The synthesis involves several chemical reactions .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated .
-
Protection of Crops from Pests
- Field : Agrochemical Industry .
- Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from similar compounds, are used in the protection of crops from pests .
- Method : The synthesis involves a series of chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
-
Development of Organic Compounds Containing Fluorine
- Field : Agrochemical, Pharmaceutical, and Functional Materials Fields .
- Application : The development of organic compounds containing fluorine has been made possible by the development of trifluoromethylpyridines .
- Method : The synthesis involves several chemical reactions .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEGSWOSYWFZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647500 | |
Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate | |
CAS RN |
628691-95-2 | |
Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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